The synthesis of benidipine hydrochloride typically involves several key steps that can vary based on the specific method employed. One common approach includes:
The molecular structure of (3R,4'S)-benidipine hydrochloride features a complex arrangement typical of dihydropyridine derivatives. Key structural characteristics include:
Benidipine hydrochloride undergoes several chemical reactions during its synthesis and stability assessments:
Technical details regarding these reactions are essential for understanding how to maintain the integrity of the compound throughout its shelf life and during formulation processes .
Benidipine hydrochloride functions primarily as a calcium channel antagonist. Its mechanism involves:
Benidipine hydrochloride exhibits several notable physical and chemical properties:
Benidipine hydrochloride is primarily used in clinical settings for:
(3R,4'S)-Benidipine hydrochloride is a stereochemically pure enantiomer of the dihydropyridine calcium channel blocker benidipine. Its systematic IUPAC name is:(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 5-[(3R)-1-benzylpiperidin-3-yl] ester 3-methyl ester hydrochloride [2] [4]. The molecular formula is C₂₈H₃₂ClN₃O₆ with a molecular weight of 542.04 g/mol [2] [6]. Key identifiers include:
Table 1: Chemical Identifiers of (3R,4'S)-Benidipine HCl
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 119009-45-9 (stereospecific form) | |
CAS Registry Number | 91599-74-5 (benidipine HCl racemate) | |
PubChem CID | 656667 (benidipine HCl) | |
ChemSpider ID | 571364 | |
InChIKey | QZVNQOLPLYWLHQ-JYFHCDHNSA-N | |
SMILES Notation | [H][C@@]1(C(=C(NC(=C1C)C)C(=O)OC)C2=CC(=CC=C2)N+[O-])C(=O)OC[C@@H]3CCCN(C3)CC4=CC=CC=C4.Cl | [1] [2] |
The compound typically presents as a yellow crystalline powder with a melting point range of 199–201°C and is soluble in DMSO (≥20 mg/mL) [3]. The pKa is approximately 7.34 at 25°C [3].
Benidipine was first patented in 1981 by Kyowa Hakko Kogyo (Japan) as a racemic mixture and received medical approval in 1991 for hypertension and angina treatment [4]. The development of enantiomerically pure (3R,4'S)-benidipine HCl emerged from recognition of stereochemical influences on pharmacological activity. Early process patents (e.g., JP19810000000) covered the racemic synthesis, while later innovations focused on stereoselective routes and crystallization methods. A notable 2012 patent (WO2012142815A1) detailed an ultrasonic-assisted crystallization technique using solvents like acetone/ethanol mixtures to enhance yield and purity of specific stereoisomers [9]. The ongoing patent landscape reflects efforts to optimize the synthesis, purification, and polymorph control of the (3R,4'S) enantiomer [5] [9].
Benidipine contains two chiral centers at the 3- and 4-positions of the dihydropyridine ring, generating four stereoisomers: (3R,4'R), (3R,4'S), (3S,4'R), and (3S,4'S) [2] [6]. The (3R,4'S) configuration confers distinct advantages in target engagement. Studies demonstrate this isomer exhibits superior binding kinetics to L-type calcium channels compared to its (3S,4'R) counterpart, with a dissociation rate approximately nine times slower than nifedipine [4] . Crucially, the (3R,4'S) enantiomer shows enhanced potency as a mineralocorticoid receptor (MR) antagonist. In vitro assays reveal it inhibits aldosterone-induced MR activation with significantly higher efficacy than other isomers or racemic mixtures (IC₅₀ ~1 μM vs racemate IC₅₀ >10 μM) [7]. This stereospecific MR antagonism occurs via direct binding to the ligand-binding domain, competitively displacing aldosterone and preventing transcriptional activation [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: